molecular formula C17H21FN4O2 B2911594 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1286710-93-7

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No.: B2911594
CAS No.: 1286710-93-7
M. Wt: 332.379
InChI Key: STFRJFLGXCLOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a piperazine-based ethanone derivative featuring a 2-fluorophenoxy substituent and a pyrazole-ethyl side chain. The 2-fluorophenoxy group enhances lipophilicity and may influence binding affinity, while the pyrazole moiety contributes to hydrogen bonding and π-π stacking interactions.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c18-15-4-1-2-5-16(15)24-14-17(23)21-11-8-20(9-12-21)10-13-22-7-3-6-19-22/h1-7H,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFRJFLGXCLOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a piperazine ring, a pyrazole moiety, and a fluorophenoxy group, which contribute to its diverse biological activities. The molecular formula is C18H22F1N5OC_{18}H_{22}F_{1}N_{5}O with a molecular weight of approximately 373.29 g/mol.

ComponentStructure
PyrazolePyrazole
PiperazinePiperazine
FluorophenoxyFluorophenoxy

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, including receptors and enzymes. The piperazine and pyrazole rings likely facilitate binding to active sites, while the benzamide moiety can participate in hydrogen bonding and hydrophobic interactions, modulating the activity of target proteins.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects:

  • Anxiolytic Activity : A related compound demonstrated anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways in animal models .
  • Antagonistic Properties : Compounds based on the pyrazole scaffold have been identified as potent CCR1 antagonists, showing promising pharmacokinetic profiles .

Structure-Activity Relationship (SAR)

Studies on SAR have highlighted how modifications to the chemical structure can influence biological activity:

  • Substitution Patterns : The introduction of fluorine in the phenoxy group appears to enhance binding affinity and selectivity for certain targets.
  • Piperazine Modifications : Variations in the piperazine substituents can significantly alter pharmacological profiles, impacting efficacy and safety.

Case Study 1: Anxiolytic-Like Effect

In a study evaluating the anxiolytic properties of structurally related compounds, researchers found that modifications to the piperazine ring led to significant alterations in behavioral outcomes in animal models. The study utilized various tests such as the elevated plus maze and light-dark box tests to assess anxiety levels .

Case Study 2: CCR1 Antagonism

Another investigation focused on compounds derived from similar scaffolds that exhibited CCR1 antagonism. The lead compound displayed an IC50 of 4 nM against CCR1, indicating high potency. This study underscores the therapeutic potential of targeting chemokine receptors in inflammatory diseases .

Comparison with Similar Compounds

Substituted Piperazinyl Ethanones with Heterocyclic Moieties

  • {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone (): Key Differences: Replaces the pyrazole-ethyl group with a thieno[3,2-c]pyrazolyl ring and substitutes the ethanone carbonyl with a methanone linked to an imidazole. Synthesis: Derived from 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine, emphasizing electrophilic substitution pathways . Significance: The thiophene ring enhances aromatic stacking but reduces solubility compared to the target compound’s pyrazole-ethyl chain.
  • 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (): Key Differences: Substitutes the pyrazole-ethyl group with a sulfonylphenyl moiety and replaces 2-fluorophenoxy with 4-bromophenoxy. Applications: Sulfonyl groups are common in protease inhibitors, suggesting divergent therapeutic targets compared to the pyrazole-containing compound.

Piperazinyl Ethanones with Tetrazole and Oxadiazole Substituents

  • 2-((1-Benzyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7g) (): Key Differences: Features a tetrazole-thioether group instead of pyrazole-ethyl and a phenylsulfonyl-piperazine. Physical Properties: Melting point = 133–135°C; yellow solid due to extended conjugation . Synthetic Route: Synthesized via nucleophilic substitution between bromoethanone intermediates and tetrazole-thiols in ethanol/triethylamine .
  • 1-(5-((1H-Pyrazol-1-yl)methyl)-2-(4-methoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone (4d) (): Key Differences: Oxadiazole ring replaces the piperazine backbone, with a methoxyphenyl group enhancing electron density. Spectral Data: IR peaks at 1705 cm⁻¹ (C=O), 1604 cm⁻¹ (C=N); NMR signals at δ 6.25–7.8 ppm (aromatic protons) .

Functional Group and Electronic Effects

Fluorine Substituents

  • 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone (): Key Similarity: Contains a 2-fluorobenzyl group, analogous to the 2-fluorophenoxy in the target compound.
  • 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate (): Synthesis: Involves 2-fluorobenzoyl chloride and piperazine under reflux, yielding a trifluoroacetate salt with 48% yield after column chromatography . Structural Insight: The 2-fluorobenzoyl group parallels the target’s 2-fluorophenoxy, but the cationic piperazine and trifluoroacetate counterion alter solubility and bioavailability.

Antiproliferative and Antiparasitic Agents

  • Pyridine Derivatives (UDO and UDD) (): Mechanism: Non-azolic CYP51 inhibitors effective against Trypanosoma cruzi. Divergence: Pyridine cores vs. pyrazole in the target compound; UDO/UDD exhibit IC₅₀ values comparable to posaconazole, suggesting the target compound may require pyridine-like modifications for similar efficacy .
  • 4-Substituted Phenylsulfonyl Piperazinyl Ethanones (): Activity: Preliminary antiproliferative screening against cancer cell lines (e.g., MCF-7, A549) shows moderate activity (IC₅₀ = 10–50 µM), likely due to sulfonyl groups inducing apoptosis via caspase activation .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the piperazine ring’s proton environment (δ 2.5–3.5 ppm for CH2_2 groups) and the fluorophenoxy moiety’s aromatic signals (δ 6.8–7.2 ppm) .
  • X-ray Crystallography : Resolve crystal structures to confirm bond angles and spatial arrangement, as demonstrated for analogous piperazine derivatives (e.g., monoclinic P21/c space group with β ≈ 91.5°) .
  • Mass Spectrometry : Validate molecular weight (MW ≈ 375.38 g/mol) via high-resolution ESI-MS .

How can researchers design structure-activity relationship (SAR) studies for this compound’s biological activity?

Q. Advanced Research Focus

  • Core Modifications : Replace the 2-fluorophenoxy group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to assess impact on receptor binding .
  • Piperazine Substitutions : Introduce methyl or hydroxyl groups to the piperazine ring to study steric and electronic effects on pharmacokinetics .
  • Pyrazole Variations : Test 1H-pyrazole vs. 1-methylpyrazole derivatives to evaluate metabolic stability .
    Methodology : Use in vitro assays (e.g., enzyme inhibition) paired with computational docking (AutoDock Vina) to correlate structural changes with activity .

How should researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) and use internal controls .
  • Cellular Context : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Data Normalization : Express activity as % inhibition relative to positive/negative controls to minimize batch-to-batch variability .
    Case Study : For conflicting cytotoxicity results, perform dose-response curves (IC50_{50} values) under identical nutrient/media conditions .

What computational strategies are effective for predicting this compound’s molecular targets?

Q. Advanced Research Focus

  • Molecular Docking : Screen against kinase or GPCR libraries (PDB databases) using Glide or Schrödinger Suite, focusing on the piperazine-pyrazole core’s interaction with catalytic sites .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and target affinity .
  • MD Simulations : Run 100-ns simulations (AMBER/GROMACS) to assess binding stability with predicted targets (e.g., serotonin receptors) .

What experimental designs are recommended for evaluating this compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • In Vitro ADME :
    • Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS .
  • In Vivo Translation : Employ crossover studies in rodents with staggered dosing (e.g., 5–50 mg/kg) and plasma sampling at 0–24 hours .

How can researchers address challenges in scaling up synthesis without compromising purity?

Q. Advanced Research Focus

  • Solvent Selection : Replace dichloromethane with ethyl acetate or THF for safer large-scale reactions .
  • Catalytic Optimization : Use immobilized catalysts (e.g., polymer-supported bases) to simplify purification .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression .

What strategies mitigate toxicity concerns during preclinical evaluation?

Q. Advanced Research Focus

  • Genotoxicity Screening : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells .
  • Off-Target Profiling : Screen against panels of ion channels (hERG) and cytochrome P450 isoforms to identify liability early .
  • Dose Optimization : Use allometric scaling from in vitro IC50_{50} values to establish safe starting doses in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.